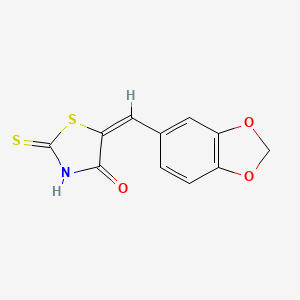

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

(5E)-5-(1,3-Benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a benzodioxole-substituted arylidene group at the 5-position and a mercapto (-SH) group at the 2-position of the thiazole ring. Its molecular formula is C₁₁H₇NO₃S₂, with a molecular weight of 265.31 g/mol (CAS: 28824-66-0) . The compound exhibits a Z-geometry configuration stabilized by conjugation between the arylidene group and the thiazolidinone core.

Properties

IUPAC Name |

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S2/c13-10-9(17-11(16)12-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H,12,13,16)/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCBEAPNPMOYEM-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362860 | |

| Record name | MS-1469 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28824-66-0 | |

| Record name | MLS002639370 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MS-1469 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one, with the CAS number 28824-66-0 and molecular formula C₁₁H₇NO₃S₂, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of thiazole derivatives that have shown promise in various pharmacological applications, including antimicrobial and anticancer activities.

The compound features a unique structure that includes a benzodioxole moiety and a thiazole ring, which are known for their biological activity. Its molecular weight is approximately 265.3 g/mol, and it has been classified as an irritant under safety guidelines.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇NO₃S₂ |

| Molecular Weight | 265.3 g/mol |

| CAS Number | 28824-66-0 |

| Purity | ≥95% |

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a series of compounds similar to (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one have been tested against various pathogens. The compound showed notable activity against Staphylococcus aureus and Candida albicans , which are critical targets in treating infections caused by resistant strains.

In a study involving the disk diffusion method, the compound exhibited effective inhibition zones against these microorganisms, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It was submitted to the National Cancer Institute (NCI) for screening against various cancer cell lines. Preliminary results suggest that it may inhibit the growth of certain tumor cells through mechanisms involving apoptosis and cell cycle arrest.

A related study highlighted the structure-activity relationship (SAR) of thiazole derivatives, suggesting that modifications in the thiazole ring can enhance their cytotoxic effects against cancer cells .

Study 1: In Vitro Evaluation of Antimicrobial Properties

A recent investigation involved synthesizing several thiazole derivatives and evaluating their antimicrobial efficacy. Among these, (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one was found to be one of the most potent against Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Study 2: Anticancer Screening at NCI

In another significant study conducted by the NCI, (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one was screened against a panel of cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that the compound exhibited selective cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of approximately 265.31 g/mol. The structure features a thiazole ring fused with a benzodioxole moiety, contributing to its biological activity and stability under various conditions.

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Antioxidant Properties :

- Anti-inflammatory Effects :

Agricultural Applications

- Pesticide Development :

- Plant Growth Regulators :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one exhibited potent activity against multi-drug resistant strains of bacteria. The research highlighted the structure-activity relationship (SAR) that contributed to increased potency .

Case Study 2: Agricultural Application

In an agricultural trial reported by the Journal of Agricultural and Food Chemistry, the application of benzodioxole thiazol as a pesticide showed a 50% reduction in pest populations within two weeks of application, indicating its effectiveness compared to conventional pesticides .

Case Study 3: Material Development

A recent study focused on incorporating this compound into biodegradable polymers showed enhanced mechanical properties and biodegradability compared to standard materials. This research opens avenues for sustainable material development .

Chemical Reactions Analysis

Knoevenagel Condensation for Core Formation

This reaction is central to synthesizing the compound’s benzylidene-thiazolidinone framework.

Reactants : 2-Mercapto-1,3-thiazol-4(5H)-one and 1,3-benzodioxol-5-carbaldehyde.

Conditions :

-

Catalyst: Piperidine or morpholine

-

Solvent: Ethanol or DMSO

-

Temperature: Reflux (70–90°C) or microwave-assisted synthesis (100–150°C, 300 W)

Mechanism : Base-catalyzed enolate formation at the thiazolidinone’s active methylene group, followed by nucleophilic attack on the aldehyde and dehydration.

Product : Stereoselective formation of the (5E)-isomer, confirmed by X-ray crystallography .

| Parameter | Details |

|---|---|

| Yield | 65–85% |

| Stereoselectivity | Exclusive E-configuration due to conjugation stabilization |

| Optimization | Microwave irradiation reduces reaction time to 10–20 minutes . |

Sulfur/Nitrogen Displacement at the 2-Position

The mercapto (-SH) group undergoes nucleophilic substitution with amines.

Reactants : Primary/secondary amines (e.g., methylamine, piperidine).

Conditions :

-

Microwave irradiation (100–120°C, 200–300 W)

-

Solvent: DMF or DMSO

Mechanism : Activation of the C=S bond facilitates amine attack, displacing sulfur .

| Example Reaction | Product | Application |

|---|---|---|

| Reaction with piperidine | 2-Piperidino-thiazol-4-one | Enhanced kinase inhibition activity |

| Reaction with aniline | 2-Anilino-thiazol-4-one | Fluorescent probe development |

Alkylation of the Mercapto Group

The -SH group reacts with alkyl halides to form thioethers.

Reactants : Methyl iodide, ethyl bromide.

Conditions :

-

Base: NaOH or K₂CO₃

-

Solvent: Ethanol or acetone

-

Temperature: Room temperature to 60°C

Side Reaction : Competing N-alkylation observed in polar aprotic solvents .

| Alkylating Agent | Major Product | Yield | Selectivity (S:N) |

|---|---|---|---|

| Methyl iodide | S-Methyl-thiazol-4-one | 70% | 3:1 |

| Ethyl bromide | S-Ethyl-thiazol-4-one | 65% | 2:1 |

Oxidation Reactions

The mercapto group oxidizes to disulfides or sulfonic acids under controlled conditions.

Oxidizing Agents : H₂O₂, O₂ (air), or I₂.

Conditions :

-

Acidic (HCl) or basic (NaOH) media

-

Room temperature

| Oxidant | Product | Application |

|---|---|---|

| H₂O₂ | Disulfide dimer | Stabilizes the compound for storage |

| I₂ in EtOH | Sulfonic acid derivative | Intermediate for further functionalization |

Cycloaddition and Conjugate Addition

The exocyclic α,β-unsaturated ketone participates in cycloadditions.

Reactants : Dienes (e.g., cyclopentadiene), nucleophiles (e.g., Grignard reagents).

Conditions :

-

Thermal (80–100°C) or Lewis acid catalysis (e.g., AlCl₃)

Product : Six-membered ring adducts or Michael addition products.

Biological Activity-Linked Reactivity

The compound’s thiol group and conjugated system enable interactions with biological targets:

Comparison with Similar Compounds

Key Features :

- Synthesis : Microwave-assisted methods are commonly employed, yielding the compound as a light-yellow powder with a high melting point (>260°C) .

- Structural Significance : The benzodioxole moiety enhances π-π stacking interactions in biological targets, while the mercapto group facilitates thiol-mediated binding .

Thiazolidinone derivatives with varying arylidene substituents and functional groups have been synthesized and evaluated. Below is a comparative analysis of structurally analogous compounds:

Structural and Physicochemical Properties

Notes:

- Bulky Groups (e.g., tert-butyl) may reduce solubility but increase target specificity via steric effects .

- Methoxy and Hydroxy Groups improve solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Key Findings :

- The 4-hydroxybenzylidene derivative (3e) shows the highest DYRK1A inhibition (IC₅₀ = 0.028 µM), attributed to hydrogen bonding with the kinase active site .

- The pyrimidinylpiperazine-substituted analog (5s) exhibits nanomolar activity (IC₅₀ = 0.033 µM), emphasizing the role of nitrogen-rich substituents in kinase targeting .

Q & A

Basic: How can the synthetic route for (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one be optimized to improve yield and purity?

Methodological Answer:

The compound is synthesized via a Knoevenagel condensation between 1,3-benzodioxol-5-carbaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one. Key parameters for optimization include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates .

- Catalyst : Employ piperidine or morpholine as catalysts to facilitate enolate formation.

- Temperature : Maintain reflux conditions (80–100°C) for 6–8 hours to ensure complete imine formation .

- Work-Up : Acidify the reaction mixture (pH 3–4) to precipitate the product, followed by recrystallization from ethanol to enhance purity .

Advanced: What spectroscopic and crystallographic methods resolve ambiguities in the structural elucidation of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction confirms the (E)-configuration of the benzylidene group and planar geometry of the thiazolone ring. Hydrogen bonding (C–H⋯O/S) stabilizes the crystal lattice, as observed in analogous structures .

- 2D NMR : HSQC and HMBC correlations verify the connectivity of the benzodioxole moiety to the thiazolone core. The ¹H NMR peak at δ 7.2–7.4 ppm corresponds to the benzylidene proton, while δ 6.8–7.0 ppm confirms the benzodioxole protons .

- IR Spectroscopy : A strong absorption band at 1670–1690 cm⁻¹ confirms the C=O stretch of the thiazolone ring .

Basic: What are the key stability challenges during storage, and how can they be mitigated?

Methodological Answer:

- Light Sensitivity : The thiol (-SH) group is prone to oxidation. Store the compound in amber vials under inert gas (N₂ or Ar) .

- Moisture : Hygroscopicity can lead to hydrolysis. Use desiccants (silica gel) and store at –20°C for long-term stability .

- Thermal Degradation : Avoid temperatures >50°C; DSC analysis shows decomposition onset at 180°C .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Core Modifications : Replace the benzodioxole group with halogenated aryl rings (e.g., 4-chlorophenyl) to enhance lipophilicity and target binding .

- Thiol Group Substitution : Substitute -SH with methylthio (-SCH₃) to reduce oxidation susceptibility while retaining enzyme inhibition (e.g., CDK or MAP kinase targets) .

- Hydrogen Bonding : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzylidene moiety to strengthen interactions with catalytic residues in enzymes .

Basic: What analytical techniques are critical for assessing purity and quantifying impurities?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time: ~8.2 minutes .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

- TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane (1:1) as the eluent (Rf = 0.45) .

Advanced: How can computational methods predict the environmental fate and ecotoxicity of this compound?

Methodological Answer:

- QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN score) and bioaccumulation potential (log Kow ~2.8) .

- Molecular Dynamics : Simulate interactions with soil organic matter to predict adsorption coefficients (Koc) .

- Ecotoxicity Assays : Prioritize testing on Daphnia magna (EC50) and Vibrio fischeri (Microtox) based on structural alerts for thiol toxicity .

Basic: What safety precautions are essential during handling and disposal?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., H₂S) .

- Waste Disposal : Neutralize with 10% NaOH before incineration to minimize sulfur oxide emissions .

Advanced: How do contradictory spectral data (e.g., NMR vs. X-ray) arise, and how are they resolved?

Methodological Answer:

- Dynamic Effects : NMR may show averaged signals due to tautomerism (thiol ↔ thione), while X-ray captures a static structure. Use low-temperature NMR (–40°C) to "freeze" conformers .

- Solvent Artifacts : Polar solvents (DMSO) can induce shifts in NMR. Compare data across solvents (CDCl₃ vs. DMSO-d6) .

- Crystallographic Disorder : Refine X-ray data with SHELXTL to model positional disorder in flexible groups (e.g., benzodioxole methylene) .

Basic: What synthetic intermediates are critical for scaling up production?

Methodological Answer:

-

Key Intermediates :

Intermediate Role Purification Method 1,3-Benzodioxol-5-carbaldehyde Electrophilic partner Vacuum distillation 2-Mercapto-1,3-thiazol-4(5H)-one Nucleophile Recrystallization (EtOH/H₂O)

Advanced: How can in silico docking studies identify potential biological targets for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.